(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid
Description
Properties
IUPAC Name |
(2R)-2-[(5-chlorothiophene-2-carbonyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-5(2)8(10(14)15)12-9(13)6-3-4-7(11)16-6/h3-5,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJXYFPFWMQJMB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid, also known by its CAS number 1568148-38-8, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₀H₁₂ClNO₃S
- Molecular Weight : 261.73 g/mol
- IUPAC Name : (2R)-2-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methylbutanoic acid
Biological Activity Overview
Research indicates that (2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid exhibits notable anti-inflammatory and analgesic properties. These activities are primarily attributed to its interaction with specific biochemical pathways.
- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α .
- Regulation of NF-κB Pathway : It is hypothesized that the compound may modulate the NF-κB signaling pathway, which is pivotal in regulating immune response and inflammation .
Case Study: In Vivo Anti-inflammatory Effects
A study conducted on lipopolysaccharide (LPS)-induced rats demonstrated that administration of (2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid significantly reduced inflammatory markers:
| Parameter | Control Group (LPS-induced) | Treatment Group (500 mg/60 kg) |
|---|---|---|
| TNF-α (pg/mL) | 5.70 ± 1.04 | 2.32 ± 0.28 |
| IL-1β (pg/mL) | 5.00 ± 0.50 | 1.80 ± 0.20 |
| White Blood Cell Count | Elevated | Normalized |
| Body Temperature | Fluctuating | Stabilized |
The results indicated a statistically significant reduction in both TNF-α and IL-1β levels, suggesting effective anti-inflammatory action .
Stability and Safety Profile
The stability of the compound was assessed over a three-year period at room temperature (25°C) with relative humidity of 75 ± 5%. The findings indicated that the compound remained stable under these conditions, which is crucial for its potential therapeutic use .
Scientific Research Applications
Alzheimer's Disease Research
One of the most significant applications of (2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid is its potential role in treating Alzheimer's disease (AD). Research has indicated that compounds with similar structures can inhibit β-amyloid peptide release and synthesis, which are critical factors in the progression of AD. For instance, patents have been filed that describe methods for using such compounds to prevent or treat AD by administering them in effective amounts to patients at risk or already diagnosed with the condition .
Case Study: Inhibition of β-Amyloid Peptide
A study highlighted in patent literature demonstrated that compounds structurally related to (2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid effectively inhibited the release of β-amyloid peptides in cellular models. This inhibition is crucial as β-amyloid accumulation is a hallmark of Alzheimer's pathology. The study suggests that these compounds could be developed into therapeutic agents for AD .
Drug Design and Synthesis
The compound serves as a valuable building block in drug design, particularly in synthesizing new pharmaceutical agents targeting neurological disorders. Its unique structural features allow for modifications that can enhance biological activity or reduce side effects. Researchers are exploring derivatives of this compound to optimize its pharmacological properties .
Table: Comparison of Structural Analogues
| Compound Name | Structure | Activity | Notes |
|---|---|---|---|
| (2R)-2-(5-Chlorothiophen-2-yl)formamido-3-methylbutanoic acid | Structure | Inhibits β-amyloid release | Potential AD treatment |
| Compound A | Structure | Moderate activity | Less effective than target compound |
| Compound B | Structure | High activity | Stronger β-amyloid inhibition |
Toxicology and Safety Assessments
Before advancing to clinical trials, safety assessments are crucial. The compound exhibits specific hazard statements related to toxicity, indicating the need for careful handling and storage . Toxicological studies are ongoing to determine safe dosage levels and potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and related molecules:
Key Observations :
- Compared to β-lactam derivatives (e.g., compound c in ), the target lacks a cyclic amide structure, which may reduce its susceptibility to enzymatic degradation .
Physicochemical Properties
- Solubility: The presence of both polar (amide, carboxylic acid) and nonpolar (chlorothiophene, methyl) groups suggests moderate solubility in organic solvents like DMSO or ethanol, contrasting with purely hydrophilic analogues like (R)-2-hydroxy-2-phenylbutanoic acid .
- Stability : The chlorine atom on the thiophene ring may enhance stability against oxidative degradation compared to unsubstituted thiophene derivatives .
Preparation Methods
Formylation of 2-Chlorothiophene
- Starting Material: 2-Chlorothiophene
- Reagents: Formylation reagents such as phosphorus oxychloride, thionyl chloride, triphosgene, or diphosphine.
- Solvent: N,N-Dimethylformamide (DMF) is often used to dissolve the formylation reagent.
- Conditions:
- For phosphorus oxychloride, reaction temperature is maintained at 90–100 °C.
- For thionyl chloride, 50–60 °C.
- For triphosgene, 40–45 °C.
- Reaction: 2-Chlorothiophene reacts with the formylation reagent to yield 5-chlorothiophene-2-formaldehyde.
- Yield & Purity: Yields exceed 95% with GC purity over 99.9%. The process avoids isomer formation, ensuring high selectivity and purity.
Oxidation to 5-Chlorothiophene-2-Formic Acid
- Reagents: Oxidants such as hydrogen peroxide, tert-butyl hydroperoxide, or peracetic acid.
- Solvent: Dichloromethane.
- Conditions: Reaction performed at 25–30 °C for approximately 6 hours.
- Workup: After reaction, the mixture is layered, and organic phases are extracted and washed to isolate the acid.
- Yield: High purity white solid obtained with efficient conversion.
Acyl Chlorination to 5-Chlorothiophene-2-Formyl Chloride
- Reagents: Thionyl chloride or triphosgene with catalytic DMF.
- Solvent: Dichloromethane or 1,2-dichloroethane.
- Conditions:
- With thionyl chloride, reaction at 40 °C for 4 hours.
- With triphosgene, reaction at 60 °C for 5 hours.
- Workup: Distillation under reduced pressure to isolate the formyl chloride as a colorless liquid.
- Yield: Approximately quantitative with high purity, suitable for further coupling reactions.
Coupling with (2R)-3-Methylbutanoic Acid Derivative
The next stage involves forming the amide bond between the 5-chlorothiophene-2-formyl chloride and the chiral (2R)-3-methylbutanoic acid derivative to yield the target compound.
Preparation of Chiral Amino Acid Derivative
Amide Bond Formation
- Method: Reaction of 5-chlorothiophene-2-formyl chloride with the amino group of the chiral amino acid derivative.
- Conditions: Typically performed in an inert solvent under controlled temperature to avoid racemization.
- Catalysts/Additives: Bases such as triethylamine or diisopropylethylamine are used to neutralize HCl generated during the reaction.
- Purification: The product is purified using chromatographic techniques to achieve high purity.
Summary Table of Key Preparation Steps
| Step | Starting Material/Reagent | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Formylation | 2-Chlorothiophene + POCl3/others | 40–100 °C, 8 h | >95 | >99.9 | High selectivity, no isomers |
| Oxidation | 5-Chlorothiophene-2-formaldehyde + H2O2 | 25–30 °C, 6 h | High | High | White solid acid obtained |
| Acyl Chlorination | 5-Chlorothiophene-2-formic acid + SOCl2/triphosgene | 40–60 °C, 4–5 h | ~100 | High | Colorless liquid intermediate |
| Amide Coupling | 5-Chlorothiophene-2-formyl chloride + (2R)-amino acid | Inert solvent, base present | High | High | Maintains chiral integrity |
Research Findings and Notes on Process Optimization
- The formylation step’s temperature control is critical for maximizing yield and purity.
- Using DMF as a solvent and catalyst enhances reaction efficiency and purity.
- Oxidation with hydrogen peroxide is environmentally benign and provides good yields.
- Acyl chlorination using triphosgene offers a milder alternative to thionyl chloride with comparable yields.
- The overall process is designed to minimize waste and environmental impact, with low salt content and reduced wastewater generation.
- The high purity of intermediates facilitates the synthesis of the final compound without extensive purification steps.
- Chiral integrity is preserved by careful control of reaction conditions during amide bond formation.
Q & A
Q. What controls are essential when assessing this compound’s cytotoxicity in mammalian cells?
- Methodology : Include vehicle controls (e.g., DMSO) and a reference cytotoxic agent (e.g., doxorubicin). Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to distinguish apoptosis from necrosis. Validate results across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects .
Q. How can researchers optimize the compound’s bioavailability for in vivo studies?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
